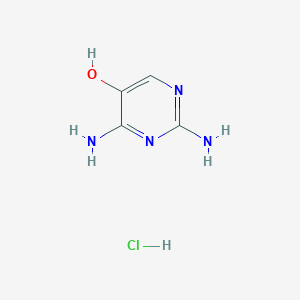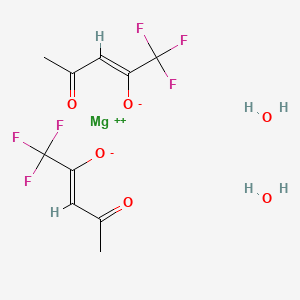
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of multiple functional groups, including amino, chloro, and cyanoethyl, makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then reacted with 2-bromoacetonitrile to introduce the cyanoethyl group. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with different nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.
科学的研究の応用
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, for various industrial applications.
作用機序
The mechanism of action of Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate: This compound is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties.
Ethyl 5-amino-4-chloro-1-(2-hydroxyethyl)pyrazole-3-carboxylate: Similar structure but with a hydroxyethyl group instead of cyanoethyl.
Ethyl 5-amino-4-chloro-1-(2-methoxyethyl)pyrazole-3-carboxylate: Contains a methoxyethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the cyanoethyl group in this compound makes it particularly useful for the synthesis of compounds that require a nitrile functionality. This distinguishes it from similar compounds with different substituents.
特性
分子式 |
C9H11ClN4O2 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC名 |
ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H11ClN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3 |
InChIキー |
JSNJOKBODXKTKW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)






![(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride](/img/structure/B12063271.png)
![N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt](/img/structure/B12063273.png)

